2,4-Difluorobenzonitrile

Catalog No.
S703982
CAS No.
3939-09-1
M.F
C7H3F2N
M. Wt
139.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorobenzonitrile

CAS Number

3939-09-1

Product Name

2,4-Difluorobenzonitrile

IUPAC Name

2,4-difluorobenzonitrile

Molecular Formula

C7H3F2N

Molecular Weight

139.1 g/mol

InChI

InChI=1S/C7H3F2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H

InChI Key

LJFDXXUKKMEQKE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)C#N

Canonical SMILES

C1=CC(=C(C=C1F)F)C#N

Synthesis of other chemicals

One of the primary applications of 2,4-DFBN in scientific research is as a building block for the synthesis of other chemicals. Its two fluorine atoms and nitrile group (C≡N) make it a versatile starting material for various organic reactions. For example, researchers have used 2,4-DFBN to synthesize:

  • 2-methylsulfonyl-4-fluorobenzylamine: This compound is a potential candidate for drug development [].
  • Fluoro-3-amino-1,2-benzisoxazoles: These heterocyclic compounds have potential applications in medicinal chemistry [].

2,4-Difluorobenzonitrile is an aromatic compound with the molecular formula C7H3F2NC_7H_3F_2N and a molecular weight of approximately 139.11 g/mol. It is characterized by the presence of two fluorine atoms located at the 2 and 4 positions of the benzene ring, along with a nitrile group (-C≡N) attached to the benzene. This compound typically appears as a white to off-white solid and has a melting point range between 45°C to 50°C .

, including:

  • Nucleophilic substitution: The nitrile group can participate in nucleophilic attacks, leading to the formation of amines or other derivatives.
  • Polycondensation: It has been reported to react with Bisphenol A in polycondensation reactions, which are useful in synthesizing polymers .
  • Reduction reactions: The nitrile group can be reduced to primary amines under specific conditions.

There are several methods for synthesizing 2,4-difluorobenzonitrile:

  • From 2,4-Difluorobromobenzene: A common synthetic route involves reacting 2,4-difluorobromobenzene with ferrocyanide in the presence of a palladium catalyst and N,N-dimethylacetamide as a solvent. This reaction typically occurs under nitrogen atmosphere at elevated temperatures (100-150°C) for several hours .
  • Direct Fluorination: Another method involves direct fluorination of benzonitrile using fluorinating agents under controlled conditions.
  • Rearrangement Reactions: Certain rearrangement reactions involving precursors like difluorotoluene can also yield 2,4-difluorobenzonitrile.

2,4-Difluorobenzonitrile finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its unique structural properties.
  • Material Science: Utilized in the production of polymers and resins through polycondensation reactions.
  • Agricultural Chemicals: Potentially used in the formulation of agrochemicals owing to its chemical reactivity.

Several compounds share structural similarities with 2,4-difluorobenzonitrile. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2,6-DifluorobenzonitrileC7H3F2NFluorine atoms at different positions
3,4-DifluorobenzonitrileC7H3F2NDifferent arrangement of fluorine atoms
2,4-DichlorobenzonitrileC7H4Cl2NChlorine instead of fluorine
4-FluorobenzonitrileC7H4FNSingle fluorine atom
2,4-Difluorobenzoic acidC7H5F2O2Carboxylic acid functional group present

Uniqueness

The unique positioning of the fluorine atoms at the 2 and 4 positions on the benzene ring distinguishes 2,4-difluorobenzonitrile from other similar compounds. This specific arrangement influences its chemical reactivity and potential applications in organic synthesis and material sciences.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3939-09-1

Wikipedia

2,4-Difluorobenzonitrile

Dates

Modify: 2023-08-15

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